2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride physicochemical properties
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-azaspiro[3.3]heptan-6-amine Dihydrochloride
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the modern era of drug discovery, chemists are increasingly venturing beyond flat, aromatic structures in a strategic pivot termed "escaping from flatland".[1][2] The goal is to design drug candidates with greater three-dimensionality to improve interactions with complex biological targets and optimize physicochemical properties.[3][4] Spirocyclic scaffolds, which feature two rings joined by a single carbon atom, are at the forefront of this movement.[2][3] Their rigid, well-defined, three-dimensional conformations offer a unique way to project functional groups into space, potentially enhancing binding affinity and selectivity.[2][5]
The 2-azaspiro[3.3]heptane core, a key structural feature of the title compound, is a particularly valuable motif. It serves as a bioisosteric replacement for piperidine and other monocyclic amines, often leading to improved metabolic stability and aqueous solubility.[5][6] This guide provides a comprehensive technical overview of the physicochemical properties of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride, a representative of this promising class of molecules. We will not only present available data but also detail the robust experimental protocols required for its full characterization, offering field-proven insights for researchers in drug development.
Core Molecular and Physical Identity
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride is a small molecule building block with significant potential in medicinal chemistry. As a dihydrochloride salt, it is presented in a solid, crystalline form that is amenable to handling and formulation.[7] The salt form enhances stability and typically confers high aqueous solubility, a desirable trait for biological screening and initial formulation development.
| Property | Value | Source |
| Chemical Name | 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride | [8] |
| CAS Number | 2306276-66-2 | |
| Molecular Formula | C₇H₁₆N₂Cl₂ | |
| Molecular Weight | 199.12 g/mol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage Conditions | Store at room temperature, keep dry and cool. | |
| InChI Key | WAFDVVXCCJNCED-UHFFFAOYSA-N |
Ionization Behavior: Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This is governed by the pKa, the pH at which a functional group is 50% ionized. The title compound possesses two basic nitrogen centers: a tertiary amine within the spirocyclic core and a primary amine substituent.
Expert Insight: Why Two pKa Values Matter
The presence of two distinct pKa values means the molecule will exist as a dication at low pH, a mixture of monocationic species at intermediate pH, and a neutral species at high pH. This behavior directly impacts its interaction with biological membranes, binding to off-target ion channels (like hERG), and its solubility profile across the gastrointestinal tract. Therefore, precise experimental determination is not merely an academic exercise but a cornerstone of developability assessment.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds. It is a self-validating system based on fundamental chemical principles.
Methodology:
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System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25 °C).
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility of both ionized and neutral forms.
-
Titration (Acidification): Begin by titrating the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure both amines are fully protonated.
-
Titration (Basification): Titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points represent the equivalence points for the deprotonation of the two amine groups. Specialized software can be used to calculate the pKa values from the derivative of the titration curve.
Distribution Behavior: Lipophilicity and Solubility
Lipophilicity (LogP/LogD) and aqueous solubility are foundational properties that dictate a compound's ability to navigate the body's aqueous and lipid environments. Spirocyclic scaffolds are often introduced specifically to modulate these properties, aiming for a balance that permits both dissolution in bodily fluids and permeation across cell membranes.[2]
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Lipophilicity (LogP/LogD): LogP describes the partition coefficient of the neutral species between octanol and water. LogD is the partition coefficient at a specific pH, accounting for all ionic species. For a basic compound like this one, LogD will be significantly lower than LogP at acidic and neutral pH, reflecting the higher aqueous solubility of the protonated, charged forms.
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Solubility: As a dihydrochloride salt, the compound is expected to have high kinetic and thermodynamic solubility in aqueous buffers. This solubility will be pH-dependent, generally decreasing as the pH increases and the molecule becomes less protonated and more neutral.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Result: Express the solubility in units such as mg/mL or µM.
Quality Control: Purity and Stability
Ensuring the purity and stability of a compound is paramount for the integrity of experimental results. The supplier indicates a purity of 97%, which must be verified and monitored.
Expert Insight: Choosing the Right Analytical Method
For a non-chromophoric amine salt, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at a low wavelength is the workhorse method.[9] A C18 column is used as the stationary phase to retain the compound and its potential impurities based on their hydrophobicity. A gradient elution (changing the ratio of aqueous to organic solvent over time) is essential to ensure that both polar and non-polar impurities are effectively separated and eluted from the column.[9]
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a robust system for separating the main compound from process-related impurities and potential degradants.[9]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm (chosen for universal detection of organic molecules lacking a strong chromophore).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Purity Calculation: Purity is determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Stability
As a solid dihydrochloride salt, the compound is expected to be stable when stored under the recommended conditions (room temperature, dry, and cool). Potential degradation pathways in solution could include oxidation of the amine functionalities. Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidative stress) coupled with a stability-indicating HPLC method would be necessary to fully characterize its stability profile for long-term development.
Conclusion
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride is a valuable building block that embodies the principles of modern medicinal chemistry. Its spirocyclic core provides a rigid, three-dimensional framework that can lead to compounds with improved pharmacological and physicochemical properties. While a full experimental dataset is not publicly available, this guide has outlined its key expected properties—high aqueous solubility, two distinct basic centers, and moderate lipophilicity—and provided the detailed, validated protocols necessary for their precise determination. For researchers and drug development professionals, a thorough understanding and experimental characterization of these fundamental properties are the critical first steps in unlocking the full potential of this promising chemical scaffold.
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